1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Overview
Description
1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a useful research compound. Its molecular formula is C22H33Br2NO2S and its molecular weight is 535.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electropolymerization
1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is utilized in the synthesis of monomers for electropolymerization. Monomers containing thieno[3,4-c]pyrrole-4,6-dione acceptor units exhibit significant dual absorption bands and are influenced by the heteroatom of the donor unit, affecting their redox and optical properties. These properties are crucial for applications in electrochemical methods (Çakal, Cihaner, & Önal, 2020).
Polymer Solar Cells
This chemical serves as a key component in the development of donor materials for polymer solar cells (PSCs). Research on thieno[3,4-c]pyrrole-4,6-dione-based copolymers demonstrates their potential in photovoltaic applications, with specific studies focusing on their optical, electrochemical, and photovoltaic properties (Badgujar, Lee, & Ahn, 2015).
Electronic Devices
The incorporation of this compound in the synthesis of conjugated polymers enhances the performance of organic photovoltaic cells. Studies have shown that these materials can significantly improve power conversion efficiency and have applications in solution-processed solar cells (Zhang et al., 2017).
Organic Light Emitting Diodes (OLEDs)
This compound is also explored as a novel building block for donor–acceptor based host materials in Phosphorescent Organic Light Emitting Diodes (PhOLEDs). Research indicates that the electron accepting nature of thieno[3,4-c]pyrrole-4,6-dione contributes to high current and power efficiency in PhOLED devices (Kautny et al., 2017).
Electron Transport Layers in Solar Cells
The chemical is used in the development of n-type conjugated polyelectrolytes for electron transport layers in inverted polymer solar cells, enhancing power conversion efficiency through improved electron extraction and reduced exciton recombination (Hu et al., 2015).
properties
IUPAC Name |
1,3-dibromo-5-(2-hexyldecyl)thieno[3,4-c]pyrrole-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33Br2NO2S/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-25-21(26)17-18(22(25)27)20(24)28-19(17)23/h16H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBALVLRQSMNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Br2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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